2(5H)-Furanone, 4-butyl-

Übersicht

Beschreibung

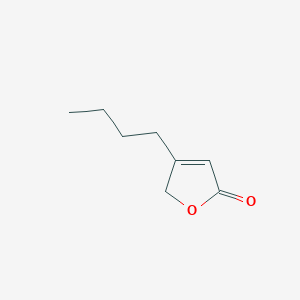

2(5H)-Furanone, 4-butyl- is a heterocyclic organic compound with a furanone ring structure It is characterized by the presence of a butyl group attached to the fourth carbon of the furanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 4-butyl- can be achieved through several methods. One common approach involves the alkylation of furanone derivatives. For example, the reaction of 2(5H)-furanone with butyl bromide in the presence of a base such as potassium carbonate can yield 2(5H)-Furanone, 4-butyl-. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of 2(5H)-Furanone, 4-butyl- often involves large-scale alkylation reactions using similar methods as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2(5H)-Furanone, 4-butyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed under appropriate conditions.

Major Products:

Oxidation: Butyl-substituted carboxylic acids or ketones.

Reduction: Dihydro-2(5H)-furanone derivatives.

Substitution: Various alkyl or aryl-substituted furanones.

Wissenschaftliche Forschungsanwendungen

2(5H)-Furanone, 4-butyl- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Wirkmechanismus

The mechanism of action of 2(5H)-Furanone, 4-butyl- involves its interaction with various molecular targets. The furanone ring can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function. The butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

- 2(5H)-Furanone, 4-methyl-

- 2(5H)-Furanone, 4-ethyl-

- 2(5H)-Furanone, 4-propyl-

Comparison: 2(5H)-Furanone, 4-butyl- is unique due to the longer butyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different biological activities and industrial applications due to the increased hydrophobicity and steric effects.

Biologische Aktivität

2(5H)-Furanone, 4-butyl- is a heterocyclic organic compound recognized for its significant biological activities, particularly its antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2(5H)-Furanone, 4-butyl- is C₈H₁₄O₂, with a molar mass of approximately 154.21 g/mol. Its structure features a furanone ring with a butyl group attached at the fourth carbon position. The longer butyl chain enhances the compound's lipophilicity, which influences its solubility and reactivity compared to shorter-chain analogs.

The biological activity of 2(5H)-Furanone, 4-butyl- is primarily attributed to its ability to induce the formation of reactive oxygen species (ROS) within microbial cells. This oxidative stress can damage cellular components, leading to cell death. The compound has shown effectiveness against various pathogenic bacteria, including Staphylococcus aureus, by disrupting their antioxidative defense mechanisms and inhibiting biofilm formation.

Antimicrobial Activity

Research indicates that 2(5H)-Furanone, 4-butyl- exhibits notable antimicrobial properties. A study demonstrated its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus at concentrations as low as 8 µg/mL. The compound has also been evaluated for its effectiveness against mixed biofilms formed by S. aureus and Candida albicans, which are known for their increased resistance to conventional antimicrobials.

Comparative Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2(5H)-Furanone, 4-butyl- | 8 | Antimicrobial against S. aureus |

| Gentamicin | 16 | Standard antimicrobial |

| Furanone Derivative F131 | <0.4 | Biofilm prevention |

Biofilm Control

The potential of 2(5H)-Furanone, 4-butyl- as a biofilm control agent has been explored in various studies. It has been shown to significantly reduce biofilm formation on surfaces by interfering with quorum sensing (QS) mechanisms in bacteria. For instance, at concentrations as low as 0.2 mg/mL, it inhibited the production of violacein in Chromobacterium violaceum, a model organism for studying QS.

Case Studies

- Antimicrobial Efficacy Against Pathogens : In a study focusing on infected skin wounds in rats, the combination of gentamicin with furanone derivatives improved bacterial decontamination and wound healing rates significantly compared to gentamicin alone .

- Quorum Sensing Inhibition : Research indicated that furanones can mimic acyl homoserine lactones (AHLs), disrupting QS signaling pathways in bacteria like Serratia liquefaciens. This disruption leads to reduced virulence and biofilm formation .

- Mixed Biofilm Inhibition : A recent study highlighted the effectiveness of furanone derivatives in preventing mixed biofilms formed by S. aureus and C. albicans, showcasing their potential in treating complex infections that are resistant to standard therapies .

Applications in Medicine and Industry

The unique properties of 2(5H)-Furanone, 4-butyl- make it a promising candidate for various applications:

- Pharmaceutical Development : Ongoing research is exploring its potential as an antibacterial agent targeting resistant strains.

- Agricultural Use : Its ability to control microbial growth can be beneficial in agricultural settings to prevent plant diseases.

- Food Preservation : The antimicrobial properties may also find applications in food safety and preservation.

Eigenschaften

IUPAC Name |

3-butyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-7-5-8(9)10-6-7/h5H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXNTLLNORTDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467154 | |

| Record name | 2(5H)-Furanone, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54145-06-1 | |

| Record name | 2(5H)-Furanone, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.